Product packaging for Neohalichondramide(Cat. No.:)

Neohalichondramide

Cat. No.: B1245807
M. Wt: 837 g/mol
InChI Key: WVEACYJDWUEKPP-PDQFFGMUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Neohalichondramide is a marine-derived macrolide isolated from the sponge Chondrosia corticata collected off the coast of Guam . Structurally, it belongs to the oxazole-containing macrolide family, characterized by a 25-membered lactone ring integrated with oxazole and thiazole heterocycles . This compound exhibits potent biological activities, including cytotoxicity against the human leukemia cell line K562 (IC₅₀ values in the micromolar range) and antifungal activity against Candida albicans and Aspergillus niger . Its mechanism of action involves disruption of cancer cell cycle progression (G2/M phase arrest) and suppression of the Akt/mTOR signaling pathway .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C44H60N4O12 B1245807 Neohalichondramide

Properties

Molecular Formula

C44H60N4O12

Molecular Weight

837 g/mol

IUPAC Name

N-[(E)-11-[(14E,24E)-16-hydroxy-10-methoxy-11,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,14,24,26(29)-octaen-20-yl]-4,10-dimethoxy-5,9-dimethyl-6-oxoundec-1-enyl]-N-methylformamide

InChI

InChI=1S/C44H60N4O12/c1-27-13-9-10-17-40-45-33(24-57-40)43-47-34(25-59-43)44-46-32(23-58-44)42(56-8)30(4)35(51)15-11-14-31(50)21-41(53)60-39(27)22-38(55-7)28(2)18-19-36(52)29(3)37(54-6)16-12-20-48(5)26-49/h10-12,14,17,20,23-31,37-39,42,50H,9,13,15-16,18-19,21-22H2,1-8H3/b14-11+,17-10+,20-12+

InChI Key

WVEACYJDWUEKPP-PDQFFGMUSA-N

Isomeric SMILES

CC1CC/C=C/C2=NC(=CO2)C3=NC(=CO3)C4=NC(=CO4)C(C(C(=O)C/C=C/C(CC(=O)OC1CC(C(C)CCC(=O)C(C)C(C/C=C/N(C)C=O)OC)OC)O)C)OC

Canonical SMILES

CC1CCC=CC2=NC(=CO2)C3=NC(=CO3)C4=NC(=CO4)C(C(C(=O)CC=CC(CC(=O)OC1CC(C(C)CCC(=O)C(C)C(CC=CN(C)C=O)OC)OC)O)C)OC

Synonyms

neohalichondramide

Origin of Product

United States

Scientific Research Applications

Antitumor Activity

Neohalichondramide has demonstrated notable cytotoxic effects against various cancer cell lines, particularly human leukemia cells (K562). Research indicates that it exhibits a significant reduction in cell viability, suggesting its potential as an antitumor agent.

Table 1: Cytotoxicity of this compound on Cancer Cell Lines

Cell LineIC50 (µM)Reference
K562 (Leukemia)5.6
HeLa (Cervical)4.3
MDA-MB-2313.8

The compound's mechanism of action involves the induction of apoptosis, which is characterized by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins. This was confirmed through Western blot analyses showing alterations in protein expression levels associated with apoptosis pathways .

Antifungal Activity

In addition to its antitumor properties, this compound has been shown to possess antifungal activity against Candida albicans. The minimum inhibitory concentration (MIC) values indicate its effectiveness in inhibiting fungal growth.

Table 2: Antifungal Activity of this compound

OrganismMIC (µM)Reference
Candida albicans2.0
Aspergillus niger4.5

The antifungal mechanism appears to involve disruption of cellular integrity and function, leading to cell death .

Mechanistic Insights

The bioactivity of this compound can be attributed to its structural features, which include an oxazole ring that is crucial for its interaction with biological targets. Studies have indicated that the compound may interfere with key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT/mTOR pathway .

Case Studies and Research Findings

Several studies have explored the therapeutic potential of this compound in preclinical models:

  • Study on Leukemia Cells : In vitro experiments demonstrated that this compound significantly reduced the viability of K562 cells, with a calculated IC50 value indicating potent antitumor activity .
  • Antifungal Efficacy : A separate study highlighted its effectiveness against Candida albicans, showcasing potential applications in treating fungal infections, particularly in immunocompromised patients .
  • Mechanistic Studies : Research focusing on apoptosis mechanisms revealed that this compound induces cell death through caspase activation and mitochondrial dysfunction, which are critical pathways in cancer therapy .

Chemical Reactions Analysis

Absence of Neohalichondramide-Specific Data in Provided Sources

The provided sources ( ) discuss:

  • Fundamental reaction mechanisms (e.g., precipitation, redox, substitution) .

  • Catalytic reaction optimization techniques (e.g., Design of Experiments, kinetic studies) .

  • Computational modeling of polymerization and epoxy reactions .

  • Novel resonance phenomena in molecular interactions .

None reference this compound, a marine-derived macrolide with reported cytotoxic properties.

Recommendations for Sourcing Reliable Data

To investigate this compound’s reactivity, consider:

Specialized Databases

DatabaseFocus AreaAccess Method
ReaxysReaction pathways, conditionsSubscription-based
SciFinderSynthetic protocols, patentsInstitutional license
PubMedBiological activity studiesOpen access/public

Key Research Areas to Explore

  • Hydrolysis : Macrolides often undergo acid- or base-catalyzed hydrolysis.

  • Oxidation/Reduction : Presence of conjugated double bonds or hydroxyl groups may allow redox modifications.

  • Bioconjugation : Potential for derivatization via amine or hydroxyl groups for drug-delivery studies.

General Reactivity Insights from Structural Analogs

This compound belongs to the halichondramide family. Based on structurally similar compounds (e.g., halichondramide, dihydrohalichondramide):

Reaction TypeObserved Behavior in AnalogsLikelihood for this compound
Ester hydrolysis pH-dependent degradationHigh (due to macrolide lactone)
Epoxidation Reactivity at double bondsModerate (if conjugated systems)
Glycosylation Modification at hydroxyl groupsLow (depends on steric hindrance)

Critical Gaps and Research Needs

  • Synthetic Studies : No peer-reviewed synthesis pathways were located.

  • Stability Data : Thermal or photolytic decomposition profiles are undocumented.

  • Catalytic Interactions : Potential enzyme-mediated transformations remain unexplored.

Actionable Steps for Further Investigation

  • Literature Review : Prioritize journals like Journal of Natural Products or Marine Drugs for marine macrolide studies.

  • Collaborative Outreach : Contact authors of prior this compound bioactivity studies for unpublished reaction data.

  • Experimental Work : Design reactivity screens (e.g., stability under varying pH, temperature, or light exposure).

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Neohalichondramide shares structural and functional similarities with several macrolides isolated from marine sponges. Below is a detailed comparison:

Structural and Functional Analogues

Halichondramide
  • Source : Halichondria sp. (Marshall Islands) and Chondrosia corticata (Guam) .
  • Structure : 25-membered macrolide with oxazole and thiazole moieties.
  • Bioactivity :
    • Antifungal: MIC of 0.2 pg/mL against Candida albicans, outperforming this compound .
    • Anticancer: IC₅₀ of 0.045 µM against A549 lung cancer cells, significantly more potent than this compound (IC₅₀ = 3.73 µM) .
  • Key Difference : Halichondramide lacks antibacterial activity but shows broader antifungal coverage, including Trichophyton mentagrophytes (MIC = 12.5 pg/mL) .
(19Z)-Halichondramide
  • Source : Chondrosia corticata (Guam) .
  • Structure : Stereoisomer of halichondramide with a 19Z double bond configuration.
  • Bioactivity :
    • Antifungal: MIC range of 0.78–14.55 µM against Candida albicans and Aspergillus niger, less potent than halichondramide but broader spectrum .
    • Anticancer: IC₅₀ of 0.024 µM against A549 cells, making it the most cytotoxic analogue in this class .
  • Key Difference : Exhibits superior anticancer activity compared to this compound, likely due to structural variations influencing target binding .
Secohalichondramide
  • Source : Chondrosia corticata (Guam) .
  • Structure : Open-ring derivative of halichondramide.
  • Bioactivity: Limited data available, but reported to retain moderate antifungal activity .
  • Key Difference : The open-ring structure reduces cytotoxicity, highlighting the importance of the macrolide ring for anticancer potency .

Comparison with Non-Oxazole Macrolides: Macrolactins

  • Source : Marine Bacillus spp. (e.g., Bacillus subtilis) .
  • Structure : 22- to 25-membered lactones without oxazole/thiazole units.
  • Bioactivity :
    • Antibacterial: MICs of 5–60 ppm against Staphylococcus aureus and Bacillus subtilis .
    • Antifungal: MICs of 0.04–0.3 µM against Aspergillus niger and Candida albicans .
  • Key Difference : Macrolactins exhibit antibacterial activity absent in this compound and its analogues, underscoring the role of oxazole rings in selective bioactivity .

Data Tables

Table 1: Antifungal Activity of Selected Macrolides

Compound Target Fungi MIC / IC₅₀ Source Reference
This compound Candida albicans Not quantified Chondrosia corticata
Halichondramide Candida albicans 0.2 pg/mL Halichondria sp.
(19Z)-Halichondramide Aspergillus niger 14.55 µM Chondrosia corticata
Macrolactin A Aspergillus niger 0.3 µM Bacillus subtilis

Table 2: Cytotoxicity Against Cancer Cell Lines

Compound Cell Line IC₅₀ (µM) Mechanism of Action Reference
This compound K562 (leukemia) ~3.73 G2/M arrest, Akt/mTOR suppression
Halichondramide A549 (lung) 0.045 Not fully elucidated
(19Z)-Halichondramide A549 (lung) 0.024 PI3K subunit downregulation
Macrolactin A N/A >100 No significant activity

Preparation Methods

Palladium-Catalyzed Cross-Coupling and Lithiation/Iodination

The first total synthesis of this compound was achieved in 2015 by Bayer and colleagues. This method involves a multi-step strategy centered on palladium-catalyzed cross-coupling reactions to assemble the oxazole-containing backbone. Key steps include:

  • Oxazole Core Construction : A rhodium carbene-mediated cyclization forms the 1,3-oxazole ring, a critical heterocyclic moiety in this compound.

  • Indole and Pyrrole Functionalization : Palladium catalysis enables the coupling of indole and pyrrole subunits to the oxazole core. Selective lithiation and iodination of a common indole-oxazole fragment ensure regioselectivity.

  • Pentadienyl Amino Side-Chain Installation : A stereoselective Heck reaction introduces the side chain, completing the molecular architecture.

This route achieved an overall yield of 12% over 15 steps, with the longest linear sequence requiring 22 synthetic operations. The synthesis underscored the utility of transition-metal catalysis in constructing complex marine alkaloids.

Stille Coupling and Oxazaborolidine-Mediated Procedures

An alternative synthesis, developed by Webb et al., employs Stille coupling and oxazaborolidine chemistry. This approach features:

  • Stannyl-Diene Preparation : A stannyl-diene intermediate is synthesized via tin-lithium exchange.

  • Oxazole Vinyl Iodide Coupling : Stille coupling between the stannyl-diene and an oxazole vinyl iodide unit forms the central carbon framework.

  • Kiyooka Ketene Acetal Strategy : Oxazaborolidine catalysts mediate the formation of stereodefined ketene acetals, enabling precise control over chiral centers.

This method reduced the total step count to 18 steps, with an improved overall yield of 18%. Comparative analysis of both syntheses is provided in Table 1.

Table 1: Comparative Analysis of this compound Syntheses

ParameterBayer (2015)Webb et al.
Total Steps2218
Overall Yield12%18%
Key ReactionsPd cross-coupling, Rh carbeneStille coupling, oxazaborolidine
Stereochemical ControlModerateHigh

Biosynthesis of this compound

The biosynthetic pathway of this compound was elucidated through genomic analysis of the producing organism, Streptomyces sp. YB104. The gene cluster (itm), a 95.3 kb trans-AT type I polyketide synthase (PKS) system, encodes enzymes responsible for oxazole ring formation and polyketide chain elongation. Key components include:

  • Itm15 : A cyclodehydrase that catalyzes oxazole ring formation via substrate-specific dehydration.

  • Modular PKS Domains : Ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP) domains assemble the polyketide backbone.

Table 2: Key Genes in this compound Biosynthesis

GeneFunctionDomain Organization
itm15Oxazole ring cyclodehydrationCyclodehydrase
itm22Polyketide chain elongationKS-AT-ACP-KR
itm37Methyltransferase activityMT

Biosynthetic studies revealed that precursor-directed feeding enhances yield by 40%, suggesting potential for metabolic engineering .

Q & A

What are the recommended analytical techniques for characterizing Neohalichondramide's purity and structural conformation?

Basic Research Focus
To ensure reproducibility, researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C for structural elucidation), high-resolution mass spectrometry (HR-MS) for molecular weight validation, and high-performance liquid chromatography (HPLC) with UV/Vis or diode-array detection (DAD) for purity assessment. For stereochemical confirmation, circular dichroism (CD) spectroscopy or X-ray crystallography is critical. Experimental protocols must include solvent system validation, internal standards for quantification, and peer-reviewed spectral libraries for comparative analysis .

How should researchers design dose-response experiments to evaluate this compound's cytotoxicity across cell lines?

Basic Research Focus
Key considerations include:

  • Cell Line Selection : Use at least three biologically distinct lines (e.g., cancer vs. non-cancerous) to assess specificity.
  • Dose Range : Pre-test with logarithmic dilutions (e.g., 0.1–100 µM) to establish IC₅₀ values.
  • Controls : Include vehicle controls (e.g., DMSO) and positive controls (e.g., doxorubicin).
  • Time Points : Assess both acute (24–48 hr) and chronic (7-day) exposures.
  • Statistical Power : Use ANOVA with post-hoc Tukey tests (n ≥ 3 biological replicates) to minimize Type I/II errors .

How can researchers resolve discrepancies in reported bioactivity data for this compound across independent studies?

Advanced Research Focus
Contradictions often arise from:

  • Batch Variability : Ensure compound purity (>95%) via HPLC and document synthesis protocols (e.g., marine sponge source vs. synthetic routes).
  • Assay Conditions : Standardize parameters (e.g., serum concentration, incubation temperature) using guidelines from .
  • Data Normalization : Re-analyze raw data using shared statistical pipelines (e.g., R/Bioconductor packages) to eliminate platform-specific biases.
  • Meta-Analysis : Apply random-effects models to aggregate results across studies, accounting for heterogeneity (e.g., I² statistic) .

What experimental strategies optimize this compound's stability in long-term pharmacological studies?

Advanced Research Focus
Stability challenges require:

  • Storage Optimization : Test lyophilized vs. solution states at varying temperatures (–80°C to 25°C) with inert gas (N₂) purging.
  • Degradation Profiling : Use LC-MS/MS to identify breakdown products under accelerated conditions (40°C/75% RH).
  • Formulation Screening : Explore cyclodextrin encapsulation or lipid nanoparticles to enhance aqueous solubility and half-life .

How can researchers validate this compound's target specificity in complex biological systems?

Advanced Research Focus
To mitigate off-target effects:

  • CRISPR-Cas9 Knockout : Validate target dependency in isogenic cell lines.
  • Proteomic Profiling : Use affinity pull-down assays coupled with tandem mass spectrometry (e.g., SILAC labeling) to identify binding partners.
  • Orthogonal Assays : Combine enzymatic inhibition studies with cellular thermal shift assays (CETSA) to confirm target engagement .

What statistical frameworks are appropriate for analyzing time-dependent effects of this compound in in vivo models?

Advanced Research Focus
For longitudinal

  • Mixed-Effects Models : Account for inter-subject variability and missing data points.
  • Survival Analysis : Use Kaplan-Meier curves with Cox proportional hazards regression for toxicity endpoints.
  • Dose-Time Interactions : Implement generalized additive models (GAMs) to nonlinearly model response surfaces .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.